molecular formula C8H5ClN2O2 B1432312 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid CAS No. 867034-08-0

7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid

Cat. No. B1432312
M. Wt: 196.59 g/mol
InChI Key: FZFQXNDNNHZNQL-UHFFFAOYSA-N
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Description

“7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid” is a chemical compound with the CAS Number: 867034-08-0 . It has a molecular weight of 196.59 . The IUPAC name for this compound is 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H5ClN2O2/c9-7-6-4(1-2-10-7)3-5(11-6)8(12)13/h1-3,11H,(H,12,13) .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Antibacterial Activity

A study by Toja et al. (1986) synthesized a series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids, which were derived from ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate. One of these compounds exhibited in vitro antibacterial activity, highlighting the potential of pyrrolopyridine analogs in developing new antibacterial agents (Toja et al., 1986).

Synthesis of Pyrrolofuro[3,2-c]pyridine Carboxylic Acids

Bencková and Krutošíková (1997) described the synthesis of 1H-Pyrrolo[2′,3′:4,5]furo[3,2-c]pyridine-2-carboxylic acid and its derivatives. These compounds were synthesized through cyclization and hydrolysis processes, which may inform synthesis strategies for related compounds, including 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (Bencková & Krutošíková, 1997).

Building Blocks for 7-Azaindoles

Figueroa‐Pérez et al. (2006) explored 6-Chloro-4-nitro- and 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine as versatile building blocks for synthesizing 4-substituted 7-azaindole derivatives. This demonstrates the utility of chloro-substituted pyrrolopyridines in medicinal chemistry and drug development (Figueroa‐Pérez et al., 2006).

Supramolecular Structures

Vishweshwar et al. (2002) analyzed the X-ray crystal structures of pyrazinic acid and isomeric methylpyrazine carboxylic acids to examine the occurrence of a carboxylic acid-pyridine supramolecular synthon. This research provides insights into how pyrrolopyridine carboxylic acids can form specific structural motifs important for crystal engineering and design (Vishweshwar et al., 2002).

Pharmaceutical Intermediates

Wang et al. (2006) described a practical synthesis of a key pharmaceutical intermediate, 2-[(1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino]-5-fluoronicotinic acid. This work highlights the role of pyrrolopyridine derivatives as intermediates in pharmaceutical synthesis, potentially applicable to derivatives like 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (Wang et al., 2006).

Safety And Hazards

The compound has been classified with the signal word “Warning” under the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-7-6-4(1-2-10-7)3-5(11-6)8(12)13/h1-3,11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZFQXNDNNHZNQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1C=C(N2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid

Synthesis routes and methods

Procedure details

Ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (0.64 g, 2.85 mmol) was dissolved in tetrahydrofuran (5.7 mL) and methanol (6.8 mL). To the mixture was added 3 N KOH (2.85 mL). After stirring overnight (15.5 h) at room temperature, the reaction mixture was concentrated to dryness. The residue was dissolved in water. This aqueous solution was made acidic (pH 3) using 6 N HCl. The precipitate was collected by filtration. The precipitate was dissolved in methanol and concentrated to dryness to afford 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (0.53 g, 2.7=mmol, 94%) as a yellow powder: mp 210-214° C.; 1H NMR (300 MHz, CD3OD) δ7.25 (1H, s), 7.65 (1H, d, J=5.4 Hz), 7.94 (1H, d, J=5.4 Hz); ESI MS m/z 195 [C8H5ClN2O2—H]−; HPLC (Method A) >99% (AUC), tR=12.2 min.
Quantity
0.64 g
Type
reactant
Reaction Step One
Quantity
5.7 mL
Type
solvent
Reaction Step One
Name
Quantity
2.85 mL
Type
reactant
Reaction Step Two
Quantity
6.8 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid

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